3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid
Description
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom (1-position) and a 3-oxopropanoic acid moiety at the 3-position. This compound is hypothesized to serve as a chemical intermediate in organic synthesis or pharmaceutical development, analogous to structurally related compounds (e.g., esters or indole derivatives) documented in the literature .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-9-4-2-3-6(9)7(10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
GWWBSWPLERSYRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization:
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily used in research and not as a commercial product.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions.
Condensation: It may react with other compounds to form condensation products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the carboxylic acid hydrogen.
Condensation: Acid-catalyzed condensation reactions.
- The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Agents
One of the significant applications of 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid is its potential use as a neuroprotective agent. Research indicates that compounds with similar structures can exhibit protective effects against hypoxic and ischemic conditions. For example, derivatives of pyrrolidine have been shown to mitigate neuronal damage in experimental models of stroke and neurodegenerative diseases .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have indicated that the presence of the pyrrole ring enhances the compound's ability to scavenge free radicals, making it a candidate for further exploration in the development of antioxidant therapies .
Organic Synthesis Applications
Building Block for Heterocycles
In organic synthesis, this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its reactivity allows it to participate in multiple reactions, including cyclization and functionalization processes. For instance, it can be utilized in the synthesis of pyrazoles through the Knorr reaction, which is essential for developing pharmaceutical intermediates .
Esterification Reactions
The compound can undergo esterification reactions to form esters that are valuable in various applications, including fragrances and pharmaceuticals. The reaction with alcohols in the presence of acid catalysts yields high yields of desired esters, demonstrating its utility in synthetic organic chemistry .
Biochemical Applications
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibition potential of this compound. It has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. The compound’s structural features contribute to its binding affinity with target enzymes, providing insights into its mechanism of action .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on Neuroprotection | Demonstrated that derivatives protect neuronal cells from oxidative stress-induced apoptosis. | Supports potential use in neurodegenerative disease treatment. |
| Synthesis of Heterocycles | Successfully synthesized pyrazole derivatives using this compound as a precursor. | Highlights its role as a building block in drug development. |
| Enzyme Inhibition Research | Identified as a potent inhibitor of specific metabolic enzymes; potential implications for diabetes treatment. | Suggests possible therapeutic applications in metabolic disorders. |
Mechanism of Action
- The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid with four analogous compounds, focusing on structural features, physicochemical properties, and functional roles.
Structural and Functional Comparisons
Physicochemical and Toxicological Insights
- Acidity and Solubility : The free carboxylic acid group in the target compound confers higher water solubility compared to its methyl ester analog (). However, substitution with bulky groups (e.g., trifluoromethoxy in ) may reduce solubility .
- Toxicity : While toxicity data for the target compound is unavailable, the methyl ester analog () exhibits low acute toxicity (LD50 > 2,000 mg/kg dermally in rats), suggesting that derivative functionalization significantly modulates safety profiles .
- Metabolic Fate : The M-28 metabolite () highlights how structural complexity (e.g., thioether and isoxazoline moieties) can influence environmental persistence or metabolic pathways in herbicidal applications .
Critical Analysis of Evidence Limitations
- Data Gaps: Direct physicochemical or toxicological data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
- donating groups) and positional isomerism (e.g., 2-oxo vs. 3-oxo propanoic acid).
Biological Activity
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid is a compound characterized by its unique structural features, which contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrrole ring, which is known for its role in various biological systems. The presence of the oxo group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes, leading to alterations in their activity. Such interactions can influence various biochemical pathways, including those involved in cellular signaling and metabolism.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities, including:
- Antiproliferative Effects : Studies indicate that this compound can inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways.
- Neuroprotective Properties : Preliminary research suggests potential neuroprotective effects, which may be beneficial in neurodegenerative disorders.
Data Table: Biological Activities
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on colorectal cancer cells. The compound demonstrated significant inhibition with an IC50 value of 2.1 nM, indicating potent activity against tumor growth. This study also highlighted the compound's ability to modulate macrophage behavior, shifting them from an M2 to an M1 phenotype, which enhances antitumor immunity .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with metabolic enzymes. The results showed that it effectively inhibited key enzymes involved in glycolysis and the citric acid cycle, suggesting a potential role in metabolic regulation . This inhibition could lead to altered energy metabolism in cancer cells, contributing to its antiproliferative effects.
Research Findings
Recent studies have further elucidated the biological mechanisms underlying the activities of this compound:
- Cellular Mechanisms : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- In Vivo Studies : Animal model studies indicated a reduction in tumor size when treated with this compound, supporting its therapeutic potential .
- Synergistic Effects : Combining this compound with other chemotherapeutic agents has resulted in enhanced efficacy, suggesting a potential strategy for combination therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the key functional groups and spectroscopic signatures of 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid?
- Methodological Answer : Characterize the compound using FT-IR to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and pyrrole ring C-H bending (~3100 cm⁻¹). Confirm the β-keto acid moiety via ¹H NMR (δ ~3.5 ppm for the methylene group adjacent to the carbonyl). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes. Store in a sealed container at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized?
- Methodological Answer : Optimize reaction conditions based on precedents:
- Reagent Ratios : Use a 1:1.2 molar ratio of pyrrole derivatives to β-keto acid precursors to minimize side reactions.
- Temperature Control : Maintain reaction temperatures between –20°C and 0°C during coupling steps to prevent decomposition .
- Purification : Employ silica gel column chromatography with ethyl acetate/hexane (1:4) for high-purity isolation. Recrystallization in 2-propanol further enhances purity .
Q. What analytical strategies resolve contradictions in reported solubility or melting point data for this compound?
- Methodological Answer :
- Solubility Discrepancies : Test in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents under controlled humidity. Use dynamic light scattering (DLS) to detect polymorphic forms.
- Melting Point Variability : Perform differential scanning calorimetry (DSC) to identify phase transitions and confirm purity via HPLC (>98% peak area) .
Q. How can the reactivity of the pyrrole ring in this compound be systematically investigated?
- Methodological Answer : Design electrophilic substitution experiments:
- Nitration : React with HNO₃/H₂SO₄ at 0°C to assess regioselectivity.
- Sulfonation : Use SO₃ in DCM to introduce sulfonyl groups. Monitor reaction progress via TLC and characterize products via ¹³C NMR to confirm substitution patterns .
Q. What computational methods predict the tautomeric stability of the β-keto acid moiety in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare enol and keto forms. Analyze intramolecular hydrogen bonding and solvent effects (e.g., PCM model for water). Validate with experimental IR data .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for this compound?
- Methodological Answer :
- Step 1 : Confirm sample purity using HPLC (C18 column, acetonitrile/water mobile phase).
- Step 2 : Re-record spectra under standardized conditions (e.g., deuterated solvent, dry samples).
- Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap. For IR discrepancies, compare with computed spectra from DFT .
Synthetic Pathway Design Table
| Step | Parameter | Optimal Condition | Reference |
|---|---|---|---|
| 1 | Coupling Reagent | Diazomethane in Et₂O | |
| 2 | Reaction Temperature | –20°C to –15°C | |
| 3 | Purification Method | Column Chromatography (1:4 EtOAc/Hexane) | |
| 4 | Crystallization Solvent | 2-Propanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
